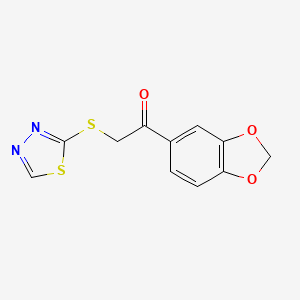
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide (abbreviated as CPQ) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPQ belongs to the quinoline family of compounds and has a molecular weight of 255.29 g/mol.
科学的研究の応用
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an anti-inflammatory agent.
作用機序
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide exerts its biological effects by inhibiting the activity of DNA gyrase, an enzyme involved in DNA replication and transcription. By inhibiting DNA gyrase, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide prevents the synthesis of new DNA strands, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have a broad-spectrum antibacterial effect against both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species. In addition, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied for its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of various cancer cell lines. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide. One area of interest is the development of new antibacterial and antifungal agents based on the structure of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide. Another area of interest is the potential use of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide as an anti-tumor agent. Further studies are needed to determine the safety and efficacy of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide in vivo, as well as its potential use in combination with other drugs. Additionally, the mechanism of action of N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide needs to be further elucidated to better understand its biological effects.
合成法
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-cyano-4-methyl-6-phenyl-2-pyridone with cyclopropylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide in high yield and purity.
特性
IUPAC Name |
N-cyclopropyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(9-6-7-9)14(18)11-8-15-12-5-3-2-4-10(12)13(11)17/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJMVCGDXANABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)
![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)